Enantiomerically Defined cis Configuration vs. Racemic Mixture: Critical for Stereochemical Integrity in Chiral Drug Synthesis
The target compound is supplied as the defined cis enantiomer with specific optical rotation, as verified by its SMILES string (C(C)(C)(C)OC(=O)N1C[C@@]2([C@](C1)(CNC2)C)C) which encodes the absolute stereochemistry at both bridgehead carbons . In contrast, the racemic mixture (rac-tert-Butyl (3aR,6aS)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, CAS 2035072-26-3) contains equal amounts of both enantiomers, which can lead to divergent biological activity or complicate crystallization and purification in downstream syntheses .
| Evidence Dimension | Stereochemical identity (enantiomeric composition) |
|---|---|
| Target Compound Data | cis enantiomer (single enantiomer, absolute configuration confirmed by SMILES: N1C[C@@]2([C@](C1)(CNC2)C)C) |
| Comparator Or Baseline | rac-tert-Butyl (3aR,6aS)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (1:1 mixture of enantiomers) |
| Quantified Difference | Target is a single enantiomer; racemate is a 1:1 mixture. Single enantiomer avoids racemate-associated batch-to-batch variability in chiral synthesis outcomes. |
| Conditions | SMILES analysis from ChemShuttle (target) and CymitQuimica product name (racemate); CAS 2035072-26-3 registry data. |
Why This Matters
For asymmetric synthesis of drug candidates, a defined single enantiomer building block eliminates the need for chiral resolution and reduces the risk of generating diastereomeric impurities, which is critical for regulatory compliance and reproducible pharmacology.
